molecular formula C20H29NO3S B11505260 Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-

Cat. No.: B11505260
M. Wt: 363.5 g/mol
InChI Key: QGKLRVRMOCFPAK-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- is a complex organic compound that features a benzenesulfonamide core with an adamantane moiety and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, which is then reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage. The methoxy and methyl groups are introduced through subsequent alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the adamantane moiety further enhances its stability and potential for diverse applications .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure. It features a benzenesulfonamide core with an adamantane moiety, which is known for enhancing the pharmacological properties of compounds.

Chemical Properties:

  • Molecular Formula: C₁₅H₁₉N₃O₂S
  • Molecular Weight: 305.39 g/mol
  • CAS Number: [Insert CAS number if known]

The biological activity of benzenesulfonamides is often attributed to their ability to inhibit specific enzymes or interfere with cellular pathways. The presence of the adamantane group may enhance binding affinity to target proteins, thereby improving efficacy.

  • Anti-inflammatory Activity : Studies indicate that benzenesulfonamide derivatives can significantly reduce inflammation. For instance, compounds similar to the target compound have shown up to 94.69% inhibition of carrageenan-induced rat-paw edema at specific concentrations .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens. For example, derivatives have been tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL .
  • Antioxidant Activity : Preliminary studies suggest that these compounds may also possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells .

Study 1: In Vivo Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several benzenesulfonamide derivatives, including the target compound. Results indicated a dose-dependent reduction in inflammation markers in rat models:

CompoundDose (mg/kg)Inhibition (%)
4a1094.69
4c2089.66
4d3087.83

These findings support the potential use of benzenesulfonamide derivatives in treating inflammatory conditions .

Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, various derivatives were tested against common bacterial strains:

CompoundPathogenMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aPseudomonas6.67

This highlights the effectiveness of these compounds as potential antimicrobial agents .

Properties

Molecular Formula

C20H29NO3S

Molecular Weight

363.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H29NO3S/c1-13-4-14(2)19(8-18(13)24-3)25(22,23)21-12-20-9-15-5-16(10-20)7-17(6-15)11-20/h4,8,15-17,21H,5-7,9-12H2,1-3H3

InChI Key

QGKLRVRMOCFPAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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